tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate
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Overview
Description
tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is a chemical compound with the molecular formula C13H21NO3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material. This compound is reacted with a base, such as triethylamine, in an organic solvent like dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .
Uniqueness
tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-13-7-12(9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
PMVBXZYFFIGXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCOC2 |
Origin of Product |
United States |
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